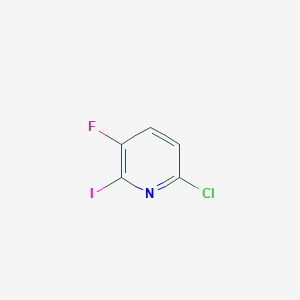

6-Chloro-3-fluoro-2-iodopyridine

説明

Significance of Polyhalogenated Pyridines as Strategic Building Blocks

Polyhalogenated pyridines, those bearing multiple halogen substituents, are of paramount importance as strategic building blocks in organic synthesis. Their significance lies in the differential reactivity of the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), which allows for selective and sequential chemical modifications. This regioselective functionalization is a cornerstone of modern synthetic strategy, enabling chemists to introduce various substituents at specific positions on the pyridine (B92270) ring in a controlled manner.

The distinct electronic properties and bond strengths of the different halogens allow for their selective participation in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings. Typically, the reactivity of carbon-halogen bonds towards these palladium-catalyzed reactions follows the order C-I > C-Br > C-Cl, while the C-F bond is generally the most inert. This reactivity gradient provides a powerful tool for synthetic chemists to build molecular complexity step-by-step. For instance, a C-I bond can be selectively coupled while leaving C-Cl and C-F bonds intact for subsequent transformations. This orthogonal reactivity is critical for the efficient synthesis of highly substituted pyridines, which are often challenging to prepare via other methods. nih.gov The ability to rapidly generate libraries of diverse pyridine analogues from a single polyhalogenated precursor is invaluable for drug discovery and the development of new functional materials. rhhz.netresearchgate.net

Contextualization of 6-Chloro-3-fluoro-2-iodopyridine within Contemporary Heterocyclic Chemistry

Within the diverse family of polyhalogenated pyridines, this compound stands out as a particularly strategic and versatile building block. Its structure is notable for featuring three different halogen atoms—iodine, chlorine, and fluorine—each at a distinct position on the pyridine ring. This unique arrangement offers a rich platform for sequential and site-selective functionalization.

The primary point of reactivity is the carbon-iodine bond at the C2 position. The C-I bond is the most labile and readily participates in a wide range of metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents, including aryl, alkyl, alkynyl, and amino groups, at this position with high selectivity.

Following the initial functionalization at C2, the carbon-chlorine bond at the C6 position provides a secondary site for modification under more forcing reaction conditions. Finally, the carbon-fluorine bond at the C3 position is the most robust and typically remains unreacted during transformations at the other two sites. However, it can be activated for nucleophilic aromatic substitution (SNAr), particularly when the pyridine ring is further activated by electron-withdrawing groups. nih.gov This tiered reactivity makes this compound a highly valuable intermediate for the synthesis of trisubstituted pyridines with precise control over substituent placement.

| Property | Value |

|---|---|

| Molecular Formula | C5H2ClFIN |

| Molecular Weight | 257.43 g/mol |

| Appearance | Solid |

| InChI Key | IKAVUIBZHFWOHF-UHFFFAOYSA-N |

| SMILES String | ClC1=NC(F)=C(I)C=C1 |

The data in this table is compiled from publicly available chemical databases. sigmaaldrich.com

Overview of Research Trajectories for Complex Pyridine Scaffolds

Current research in heterocyclic chemistry is heavily focused on the development of novel and efficient methods for the synthesis of complex, highly functionalized pyridine scaffolds. dartmouth.edu The demand for such compounds is driven by the need for new therapeutic agents with improved efficacy and specificity, as well as advanced materials with tailored electronic and photophysical properties. nih.govresearchgate.net

A major research trajectory involves the development of late-stage functionalization techniques. researchgate.netnih.gov These methods aim to introduce chemical modifications at a late point in a synthetic sequence, allowing for the rapid diversification of complex molecules. Polyhalogenated pyridines like this compound are ideal substrates for such strategies.

Another significant area of research is the discovery of new catalytic systems that can enable previously challenging transformations. This includes catalysts that can selectively activate strong C-Cl and C-F bonds, providing new avenues for pyridine functionalization. Furthermore, there is a growing emphasis on C-H activation/functionalization, which offers a more atom-economical approach to modifying the pyridine ring by directly converting C-H bonds into new C-C or C-heteroatom bonds. researchgate.net However, achieving regioselectivity in C-H activation of pyridines can be challenging, which underscores the continued importance of pre-functionalized building blocks like polyhalogenated pyridines. The development of synthetic routes that can be applied to large-scale production is also a key consideration, driven by the potential application of these complex pyridine derivatives in the pharmaceutical and agrochemical industries. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-4-2-1-3(7)5(8)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINXERMPCQJEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-36-1 | |

| Record name | 6-Chlorol-3-fluoro-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 3 Fluoro 2 Iodopyridine and Its Functional Analogues

Direct Synthesis Strategies for 6-Chloro-3-fluoro-2-iodopyridine

Direct synthesis approaches aim to introduce the iodine atom at the C2 position of a pre-existing 6-chloro-3-fluoropyridine scaffold. These methods rely on the directing effects of the existing halogen substituents to achieve the desired regioselectivity.

Regioselective Halogenation Approaches

The introduction of an iodine atom onto the 6-chloro-3-fluoropyridine ring is governed by the electronic properties of the resident chloro and fluoro groups. Halogenation of pyridine (B92270) rings can be challenging due to the ring's electron-deficient nature. However, specific methods have been developed to overcome this.

One common strategy involves electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a catalyst. The regioselectivity of this reaction is controlled by the electronic effects of the substituents already on the pyridine ring. For a substrate like 6-chloro-3-fluoropyridine, the directing effects of the halogens must be carefully considered to achieve selective iodination at the desired C2 position.

A more advanced and highly regioselective method involves the temporary transformation of the pyridine into a more reactive intermediate. The Zincke ring-opening reaction can convert pyridines into azatriene intermediates, known as "Zincke imines." chemrxiv.org These intermediates are polarized alkenes that can undergo facile and highly regioselective halogenation reactions under mild conditions with N-halosuccinimides. chemrxiv.orgchemrxiv.org While this method is noted for 3-selective halogenation, modifications to the reaction sequence or substrate could potentially be adapted for functionalization at other positions.

Another effective strategy for achieving regioselective halogenation at the C2 position is through the use of pyridine N-oxides. The N-oxide moiety activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic attack. researchgate.net The process involves activation of the N-oxide with an electrophile, followed by the addition of a halide anion to yield the 2-halo-substituted pyridine. researchgate.net

Table 1: Comparison of Regioselective Halogenation Strategies

| Method | Reagents | Key Feature | Position Selectivity |

|---|---|---|---|

| Electrophilic Halogenation | N-Iodosuccinimide (NIS), I₂/Catalyst | Direct C-H functionalization | Dependent on directing groups |

| Zincke Imine Intermediate | Zincke salt, N-halosuccinimide | Ring-opening/closing sequence | Highly regioselective for C3 |

Pyridine Ring Functionalization and Derivatization

Functionalization of the pyridine ring can also be achieved through metal-catalyzed reactions. For instance, palladium-catalyzed coupling processes are used to transform highly halogenated precursors, such as pentafluoropyridine, into various pyridine derivatives with multiple different functional groups. rsc.org This approach highlights the utility of cross-coupling reactions in building complex substituted pyridines, which could be applied to precursors of this compound.

Precursor Synthesis and Multi-Step Conversion Routes

Multi-step synthesis is often the most practical approach for producing complex molecules like this compound. This involves the initial synthesis of a simplified, functionalized pyridine intermediate, which is then elaborated in subsequent steps.

Preparation of Key Halogenated Pyridine Intermediates (e.g., 6-Chloro-3-fluoro-2-methylpyridine)

A common strategy involves starting with a precursor that already contains some of the required substituents or a functional group that can be converted to the desired halogen. For example, 6-chloro-3-fluoro-2-methylpyridine serves as a valuable precursor. google.comnih.gov The synthesis of this intermediate involves controlled halogenation and functionalization steps starting from more readily available pyridine precursors. nbinno.com The methyl group at the C2 position can then be subjected to further chemical transformations to introduce the iodine atom. For example, the methyl group can be oxidized to a carboxylic acid, which can then be converted to an amino group or directly to an iodo group via reactions like the Hunsdiecker reaction. A patented process describes the oxidation of 6-chloro-3-fluoro-2-methylpyridine to 6-chloro-3-fluoro-2-pyridinecarboxylic acid using potassium dichromate and sodium tungstate. google.com

Transformation of Aminopyridines to Halopyridines via Diazotization

The conversion of an amino group to a halogen via a diazonium salt intermediate (a Sandmeyer-type reaction) is a cornerstone of aromatic chemistry and is highly applicable to pyridine systems. In this context, the synthesis would proceed through a key intermediate, 2-amino-6-chloro-3-fluoropyridine.

This aminopyridine precursor would be treated with a nitrite source, such as sodium nitrite (NaNO₂) or tert-butyl nitrite, in the presence of an acid to form a diazonium salt. This highly reactive intermediate is then quenched with an iodine source, such as potassium iodide (KI) or a copper(I) iodide (CuI) solution, to yield the final product, this compound. This method is a well-established route for producing various halopyridines. google.com For instance, the preparation of 2,3-dichloropyridine from 3-amino-2-chloropyridine via diazotization is a known industrial process, demonstrating the robustness of this approach. google.com

Table 2: Typical Reagents for Diazotization-Iodination Sequence

| Step | Reagent Class | Example Reagents | Purpose |

|---|---|---|---|

| Diazotization | Nitrite Source | Sodium Nitrite (NaNO₂), tert-Butyl Nitrite | Forms the diazonium salt from the amine |

| Acid | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Provides the acidic medium for diazotization |

Advanced Synthetic Techniques for Polyhalogenated Pyridines

The synthesis of polyhalogenated pyridines benefits from modern synthetic methodologies that offer improved efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for creating C-C bonds on the pyridine ring, but related methodologies can also be used for C-halogen bond formation.

Furthermore, direct C-H functionalization is a rapidly advancing field that seeks to install functional groups directly onto the pyridine core without the need for pre-functionalized starting materials. While challenging on electron-deficient pyridine rings, new catalytic systems are continually being developed. These methods can provide more atom-economical and step-efficient routes to complex molecules like this compound. chemrxiv.org

Strategies involving sequential nucleophilic aromatic substitution (SNAr) on perhalogenated pyridines, such as pentafluoropyridine or pentachloropyridine, represent another advanced approach. By carefully controlling reaction conditions and the choice of nucleophiles, each halogen can be replaced in a stepwise manner, allowing for the construction of highly substituted and complex pyridine derivatives. rsc.org

Halogen Dance Reactions for Regioisomeric Control

The halogen dance reaction (HDR) is a powerful transformation for the isomerization of halopyridines, enabling the synthesis of regioisomers that are otherwise difficult to access. researchgate.net This reaction typically involves the treatment of a halogenated aromatic compound with a strong base, leading to a migration of a halogen atom to a more thermodynamically stable position. wikipedia.org The driving force for this rearrangement is the formation of a more stable organometallic intermediate. wikipedia.org

In the context of synthesizing functional analogues of this compound, the halogen dance reaction has been successfully employed. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved from a readily available precursor through a halogen dance mechanism. nih.gov This methodology highlights the utility of HDR in creating highly decorated and valuable pyridine building blocks. nih.gov The reaction proceeds via a series of halogen-metal exchange and protonation/deprotonation steps, allowing for the transposition of halogen atoms around the pyridine ring. clockss.orgkobe-u.ac.jp

The choice of base and reaction conditions is crucial for controlling the regioselectivity of the halogen dance. wikipedia.org Strong lithium amide bases, such as lithium diisopropylamide (LDA), are commonly used to initiate the reaction. clockss.org The temperature also plays a critical role, with lower temperatures often favoring the kinetic product, while higher temperatures can lead to the thermodynamic product. wikipedia.org

Table 1: Examples of Halogen Dance Reactions on Pyridine Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Bromopyridine | LDA, I2 | 2-Bromo-4-iodopyridine | 65% | researchgate.net |

| 2,3-Dibromothiophene | LDA, -80 °C; then TMSCl | 3,5-Dibromo-2-(trimethylsilyl)thiophene | 75% | kobe-u.ac.jp |

| 5-Iodooxazole | LDA, H2O | 4-Iodooxazole | 37% | kobe-u.ac.jp |

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgorganic-chemistry.org Halogen atoms, particularly iodine, can serve as effective DMGs, enabling the synthesis of ortho-functionalized iodopyridines. acs.org

The fluorine and chlorine atoms in substrates like this compound can also influence the regioselectivity of lithiation. The inductive effect of these halogens can increase the acidity of adjacent protons, directing the metalation. clockss.org The interplay between the directing ability of the various halogens and other substituents on the pyridine ring allows for precise control over the site of functionalization. znaturforsch.com

The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles, introducing diverse functional groups ortho to the directing group. wikipedia.org This strategy has been widely applied in the synthesis of complex polysubstituted pyridines. researchgate.net

Table 2: Directed Ortho-Metalation of Halopyridines

| Substrate | Directing Group | Reagents and Conditions | Electrophile | Product | Yield (%) | Reference |

| 3-Chloropyridine | Cl | LDA | Various | 4-Substituted-3-chloropyridines | 16-96% | researchgate.net |

| 3-Fluoropyridine | F | LDA | Various | 4-Substituted-3-fluoropyridines | N/A | researchgate.net |

| 3-Bromopyridine | Br | LDA | Various | 4-Substituted-3-bromopyridines | N/A | researchgate.net |

Magnesiation Protocols (e.g., C6 Magnesiation)

The use of magnesium-based reagents for the functionalization of halopyridines offers a milder alternative to lithiation. Halogen-magnesium exchange is a key method for generating Grignard reagents from iodo- and bromopyridines. znaturforsch.com This approach is particularly useful for substrates containing functional groups that are incompatible with organolithium reagents.

A significant application of this methodology is the C6 magnesiation of highly substituted pyridines. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine undergoes selective iodine-magnesium exchange at the C6 position when treated with a Grignard reagent. nih.gov The resulting magnesium intermediate can then be reacted with various electrophiles to introduce functionality at this position. nih.gov The use of TMP-bases (2,2,6,6-tetramethylpiperidyl) containing magnesium or zinc has also proven effective for the directed metalation of pyridines. thieme-connect.de

The chemoselectivity of the halogen-magnesium exchange is dependent on the nature of the halogen, with iodine being more reactive than bromine, which is in turn more reactive than chlorine. This differential reactivity allows for the selective functionalization of polyhalogenated pyridines.

Table 3: Magnesiation of Halogenated Heterocycles

| Substrate | Reagent | Intermediate | Application | Reference |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | i-PrMgCl·LiCl | C6-Magnesiated pyridine | Trapping with electrophiles | nih.gov |

| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | MesMgBr | C5-Magnesiated pyridazinone | Selective bromine-magnesium exchange | nih.gov |

| Iodinated 2-pyridone | i-PrMgCl·LiCl | Magnesiated 2-pyridone | Reaction with electrophiles | figshare.com |

Regioexhaustive Functionalization Concepts Utilizing Protective Groups

Regioexhaustive functionalization aims to sequentially introduce multiple substituents onto an aromatic core in a controlled manner. This often requires the use of protecting or directing groups to control the regioselectivity of each functionalization step. nih.gov While a specific protocol for the regioexhaustive functionalization of this compound is not explicitly detailed in the literature, the principles can be inferred from related systems.

The stepwise chemoselective synthesis of polysubstituted pyridines has been demonstrated by exploiting the differential reactivity of various leaving groups, such as bromide, chloride, and fluorosulfate, in palladium-catalyzed cross-coupling reactions. nih.govnih.gov A protecting group can be used to block a reactive site, allowing for functionalization at another position. Subsequent removal of the protecting group reveals the original site for further modification.

For instance, a silyl group can be used as a removable protecting group to direct functionalization to other positions on the pyridine ring. The strategic installation and removal of such groups, in combination with the inherent reactivity differences of the halogen substituents, can pave the way for a regioexhaustive functionalization strategy. The use of an adaptive activating group that can be installed at different positions on a molecule also allows for regiodivergent functionalization. nih.gov

Transition Metal-Free Synthetic Approaches

While transition metal-catalyzed reactions are powerful tools for the synthesis of substituted pyridines, the development of transition metal-free alternatives is of growing interest due to concerns about cost, toxicity, and metal contamination of products. cas.cn Several transition metal-free methods have been developed for the functionalization of aryl halides.

One such approach involves the use of organosodium reagents. For example, n-butylsodium can be used to selectively deprotonate pyridine at the C4 position, a position that is difficult to access with organolithium reagents which tend to add to the C2 position. nih.govnih.gov The resulting 4-sodiopyridine can then undergo transition metal-free alkylation reactions with various primary alkyl halides. nih.gov

Furthermore, transition-metal-free cross-coupling reactions of aryl triflates with potassium aryl trifluoroborates, aliphatic alcohols, and nitriles have been achieved using photoenergy. nih.gov Iodine-catalyzed C-S cross-coupling reactions have also been reported, providing a transition-metal-free route to thioethers. nih.gov These methods offer promising avenues for the synthesis and functionalization of this compound and its analogues without the need for transition metal catalysts.

Reactivity Profiles and Reaction Mechanisms of 6 Chloro 3 Fluoro 2 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridines and other electron-deficient aromatic systems is a fundamental reaction class. The mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-poor carbon atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.orglibretexts.org

The pyridine (B92270) nitrogen atom acts as a strong electron-withdrawing group, reducing the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, thereby activating them for nucleophilic attack. youtube.com

The site-selectivity in SNAr reactions of polyhalogenated pyridines is governed by two primary factors: the position of the halogen relative to the activating ring nitrogen and the intrinsic ability of the halogen to act as a leaving group. For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the leaving group ability generally follows the order F > Cl > Br > I. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com

In the case of 6-Chloro-3-fluoro-2-iodopyridine, the situation is nuanced:

Positional Activation: The iodine at C2 and the chlorine at C6 are in positions ortho to the ring nitrogen, which are strongly activated towards nucleophilic attack. The fluorine at C3 is in a meta position, which experiences significantly less activation.

Leaving Group Ability: Based on the typical "element effect," the C-F bond would be the most reactive, followed by C-Cl and then C-I. nih.gov

However, the lack of strong electronic activation at the C3 position means that substitution of the fluorine atom is generally disfavored compared to the highly activated C2 and C6 positions. libretexts.org Therefore, competition occurs primarily between the chlorine at C6 and the iodine at C2. While chlorine is typically a better leaving group than iodine in SNAr, the specific reaction conditions and the nature of the nucleophile can influence the outcome. Some studies on N-methylpyridinium ions have shown a different reactivity order where fluoro, chloro, bromo, and iodo substituents exhibit similar leaving group abilities. nih.gov

This compound is expected to react with a variety of nucleophiles, including amines, alkoxides, and thiolates. The reaction of halopyridines with amines is a common method for the synthesis of aminopyridines. Generally, these reactions proceed more readily if the pyridine ring is activated by electron-withdrawing groups. researchgate.net For instance, the reaction of 2-chloropyridine with amines can be challenging, but the presence of additional activating groups facilitates the substitution. researchgate.net Given the electronic activation of the C2 and C6 positions in this compound, reactions with nucleophiles like primary and secondary amines are feasible, leading to the selective displacement of either the C2-iodo or C6-chloro group depending on the reaction conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov

For polyhalogenated substrates, the site-selectivity of cross-coupling reactions is dictated by the relative reactivity of the carbon-halogen bonds toward oxidative addition. This reactivity trend is generally the inverse of that seen in SNAr reactions, following the order: C-I > C-Br > C-OTf > C-Cl >> C-F. tcichemicals.com

Given the established reactivity order of halogens, this compound undergoes palladium-catalyzed cross-coupling reactions with high regioselectivity at the C2 position. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) than the C-Cl or C-F bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The reaction of this compound with an aryl or vinyl boronic acid would selectively form a C-C bond at the C2 position, leaving the chloro and fluoro groups intact for potential subsequent transformations. The Suzuki-Miyaura reaction is known for its mild conditions and high tolerance of functional groups. tcichemicals.comresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org When this compound is subjected to Sonogashira coupling conditions, the reaction occurs exclusively at the C-I bond. libretexts.org This allows for the introduction of an alkynyl group at the C2 position. Studies on the Sonogashira coupling of a related compound, 6-bromo-3-fluoro-2-cyanopyridine, with various alkynes demonstrate the high efficiency and functional group tolerance of this selective transformation on a similarly substituted pyridine ring. soton.ac.uk

| Reaction Type | Coupling Partner | Reactive Site | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C2-I | Highest reactivity of C-I bond in oxidative addition. tcichemicals.com |

| Sonogashira | R-C≡CH | C2-I | Highest reactivity of C-I bond in oxidative addition. libretexts.org |

Besides Suzuki and Sonogashira reactions, other metal-mediated couplings can be employed to functionalize this compound. These include Stille coupling (organotin reagents), Negishi coupling (organozinc reagents), and Hiyama coupling (organosilicon reagents). In all these palladium-catalyzed processes, the principle of selective activation of the C-I bond remains, ensuring that functionalization occurs preferentially at the C2 position. Nickel complexes have also emerged as effective catalysts for cross-coupling reactions, sometimes offering different reactivity profiles or being more cost-effective. wikipedia.org

Organometallic Chemistry of Halogenated Pyridines

The differential reactivity of the halogens in this compound also allows for the selective formation of organometallic reagents. Halogen-metal exchange is a common method for this transformation, typically using organolithium or Grignard reagents. The rate of halogen-metal exchange also follows the trend I > Br > Cl > F.

Therefore, treatment of this compound with reagents such as n-butyllithium or iso-propylmagnesium chloride at low temperatures would be expected to result in selective iodine-metal exchange at the C2 position. This would generate a 2-pyridyl lithium or 2-pyridyl Grignard reagent, respectively. These powerful nucleophilic intermediates can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide array of substituents at the C2 position.

Furthermore, directed ortho-metalation is a powerful tool, though in this specific substrate, the existing halogens provide more direct routes for selective functionalization. Research on highly halogenated pyridines has demonstrated that selective magnesiation can be achieved, followed by reaction with electrophiles to generate diverse, polysubstituted pyridine derivatives. nih.gov This highlights the potential of the organometallic chemistry of this compound to serve as a pathway to complex molecular architectures.

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| 2,4-dinitrofluorobenzene |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| 2-chloropyridine |

| 6-bromo-3-fluoro-2-cyanopyridine |

Generation and Reactivity of Organolithium Intermediates

Detailed research findings on the generation and reactivity of organolithium intermediates specifically derived from this compound are not extensively documented in the provided search results. Generally, the formation of such intermediates would be anticipated to proceed via a halogen-metal exchange reaction, preferentially at the most labile iodine-carbon bond, when treated with an organolithium reagent like n-butyllithium. wikipedia.org This would theoretically yield 6-chloro-3-fluoro-2-lithiopyridine, a potent nucleophile for the formation of new carbon-carbon or carbon-heteroatom bonds upon reaction with various electrophiles. However, without specific experimental data for this substrate, further discussion on its reactivity remains speculative.

Formation and Functionalization of Organomagnesium Species

The formation of organomagnesium species from this compound has been successfully demonstrated. Treatment of this compound with isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) in anhydrous tetrahydrofuran (THF) at -30 °C leads to a halogen-metal exchange at the C-2 position. amazonaws.com This reaction selectively displaces the iodine atom to form the corresponding 2-pyridylmagnesium chloride intermediate.

The reaction proceeds efficiently, with the generated organometallic species being amenable to subsequent functionalization. For instance, this intermediate can be reacted with various electrophiles to introduce new substituents at the 2-position of the pyridine ring. amazonaws.com

Table 1: Formation of a 2-Pyridylmagnesium Reagent

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product |

| This compound | iPrMgCl·LiCl | THF | -30 °C | 30 min | 6-Chloro-3-fluoro-2-pyridylmagnesium chloride |

Applications of Organozinc Reagents

While the formation of organozinc reagents from halopyridines is a well-established synthetic strategy, specific applications involving organozinc reagents derived directly from this compound are not detailed in the provided search results. In principle, the corresponding 2-pyridylzinc reagent could be prepared via transmetalation from the organomagnesium intermediate or by direct insertion of zinc metal. Such a reagent would be a valuable precursor for cross-coupling reactions, such as the Negishi coupling.

Radical Reactions and Single-Electron Transfer (SET) Pathways

SRN1 Substitution Mechanisms

The SRN1 (Substitution Nucleophilic Radical Unimolecular) mechanism is a potential reaction pathway for halopyridines, particularly those bearing an iodo substituent. This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. However, specific studies detailing the SRN1 substitution mechanisms of this compound are not available in the provided search results. General studies on halopyridines suggest that such reactions can be initiated photochemically or with a suitable radical initiator. sci-hub.se The relative reactivity of the different halogens in this compound under SRN1 conditions would be an important factor in determining the reaction outcome, with the C-I bond being the most likely to undergo initial cleavage.

Halogen-Metal Exchange Reactions and their Synthetic Utility

Halogen-metal exchange is a key reaction for the functionalization of this compound, leveraging the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to exchange than the carbon-chlorine or carbon-fluorine bonds.

This selective reactivity allows for the regioselective formation of an organometallic species at the 2-position of the pyridine ring. As demonstrated in the formation of the organomagnesium species, the use of reagents like iPrMgCl·LiCl effectively facilitates this transformation at low temperatures. amazonaws.com The synthetic utility of this reaction lies in the in-situ generation of a nucleophilic pyridine derivative that can be readily used in subsequent reactions to build more complex molecular architectures, while preserving the chloro and fluoro substituents for potential further modifications. The exchange reaction is typically rapid, reflecting the general trend of halogen reactivity in such processes (I > Br > Cl). wikipedia.org

Applications of 6 Chloro 3 Fluoro 2 Iodopyridine in Chemical Research and Development

Foundational Building Block in Organic Synthesis

The strategic placement of iodine, chlorine, and fluorine atoms on the pyridine (B92270) scaffold endows 6-Chloro-3-fluoro-2-iodopyridine with distinct reaction sites. This allows for its participation in a wide array of chemical transformations, enabling the construction of intricate molecular architectures that would be challenging to access through other synthetic routes.

The primary utility of this compound lies in its capacity to serve as a linchpin for building more complex heterocyclic systems. The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. mdpi.com Chemists exploit this reactivity to perform reactions like the Suzuki-Miyaura and Sonogashira couplings. nih.govnih.gov These reactions allow for the precise installation of aryl, heteroaryl, or alkynyl groups at the 2-position of the pyridine ring. nih.govgoogle.com Once the 2-position is functionalized, the remaining chloro and fluoro substituents can be targeted in subsequent reactions, leading to the formation of fused ring systems and other elaborate heterocyclic scaffolds prevalent in medicinal chemistry and materials science.

The sequential and selective functionalization of this compound is a cornerstone of its application in synthesis. The distinct reactivity of its three halogen atoms facilitates a controlled approach to creating polysubstituted pyridines. Typically, the highly reactive C-I bond is addressed first via palladium-catalyzed cross-coupling. mdpi.com The less reactive C-Cl and C-F bonds are then available for modification, most commonly through nucleophilic aromatic substitution (SNAr) reactions. frontiersin.orgresearchgate.net This hierarchical reactivity allows for the introduction of a diverse array of functional groups, including amines, alcohols, and thiols, at specific positions on the pyridine ring, culminating in densely functionalized products with tailored chemical and physical properties.

| Position | Halogen | Primary Reaction Type | Description |

|---|---|---|---|

| C2 | Iodo | Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | The C-I bond is the most labile and is selectively targeted for C-C bond formation, introducing aryl or alkynyl groups. mdpi.comnih.gov |

| C6 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | The C-Cl bond can be displaced by various nucleophiles, often after the C-I bond has been functionalized. |

| C3 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | The C-F bond is generally the least reactive towards SNAr but can be displaced under specific conditions, allowing for late-stage functionalization. |

Critical Intermediate in Medicinal Chemistry and Pharmaceutical Research

In the realm of drug discovery, this compound serves as a key intermediate for the synthesis of novel therapeutic agents. Its ability to generate a wide variety of pyridine-based structures makes it a valuable precursor for molecules designed to interact with specific biological targets.

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The use of this compound allows for the systematic exploration of the chemical space around this core. By varying the substituents at the 2-, 3-, and 6-positions, medicinal chemists can fine-tune the pharmacological properties of a lead compound, optimizing its potency, selectivity, and pharmacokinetic profile. This building block approach accelerates the discovery and development of new drug candidates for a wide range of diseases.

The compound is a key precursor for scaffolds found in various receptor modulators.

GABAA Receptor Modulators : The synthesis of complex heterocyclic systems, such as pyrazolo[1,5-a]quinazolines and benzimidazoles, which are known to modulate the γ-aminobutyric acid type A (GABAA) receptor, can utilize highly substituted pyridine intermediates. This compound provides a versatile starting point for constructing the substituted aromatic portions of these scaffolds.

GPR120 Modulators : Pyridine-containing structures have been identified as agonists for G-protein coupled receptor 120 (GPR120), a target for type 2 diabetes. Patent literature describes GPR120 agonists featuring pyridin-3-yloxy substructures, highlighting the utility of functionalized halopyridines in accessing these therapeutic targets.

5-HT2C Receptor Modulators : Modulators of the 5-HT2C serotonin receptor, which are targets for treating obesity and psychiatric disorders, often contain bi-heterocyclic motifs like pyridyloxypyridyl indole carboxamides. The differential reactivity of this compound makes it an ideal substrate for Suzuki or Stille couplings to link the pyridine core to other heterocyclic systems.

| Receptor Target | Relevant Molecular Scaffold | Synthetic Utility of this compound |

|---|---|---|

| GABAA | Pyrazolo[1,5-a]quinazolines, Benzimidazoles | Serves as a precursor for the substituted aromatic rings required for the core scaffold. |

| GPR120 | Pyridinyloxy-phenylpropanoates | Enables the synthesis of functionalized pyridine rings that are incorporated into the final agonist structure. |

| 5-HT2C | Pyridyloxypyridyl Indole Carboxamides | Ideal for cross-coupling reactions to form the essential bi-heterocyclic core of the modulators. |

This building block is instrumental in the synthesis of various classes of enzyme inhibitors.

PI3-kinase Inhibitors : The Phosphoinositide 3-kinase (PI3K) signaling pathway is a major target in cancer therapy. Patent literature discloses PI3K delta inhibitors that contain a 2-chloropyridin-3-yl moiety, demonstrating the direct incorporation of chloro-substituted pyridine fragments into potent enzyme inhibitors.

IRAK-4 Inhibitors : Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key target for inflammatory diseases. The development of potent IRAK-4 inhibitors, such as Zimlovisertib (PF-06650833), has involved the exploration of various heterocyclic scaffolds, including imidazo[1,2-b]pyridazines, for which substituted pyridines are essential precursors.

PfCDPK1 Inhibitors : In the search for new antimalarial drugs, inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) have been developed. Potent inhibitor series, such as imidazopyridazines, often feature a pyridine ring as a key linker element, connecting the core scaffold to other functional groups.

| Enzyme Target | Inhibitor Class / Scaffold | Example / Role of Precursor |

|---|---|---|

| PI3-kinase | Substituted Purines | Used to synthesize the 2-chloropyridin-3-yl fragment found in known PI3K delta inhibitors. |

| IRAK-4 | Imidazo[1,2-b]pyridazines, Pyrimidin-4-ones | Serves as a foundational building block for creating the diverse heterocyclic systems needed for potent IRAK-4 inhibition. |

| PfCDPK1 | Imidazopyridazines | Provides the substituted pyridine linker crucial for the activity of this class of antimalarial candidates. |

Contribution to Anti-HIV Agent Synthesis

While specific anti-HIV agents synthesized directly from this compound are not extensively detailed in publicly available research, the broader class of halogenated and fluorinated pyridine derivatives is significant in the development of antiviral compounds. Pyridine-based molecules have been investigated for their anti-HIV properties, and the inclusion of halogens can enhance their therapeutic efficacy. The development of novel anti-HIV agents often involves the synthesis of various heterocyclic compounds, including those with pyridine scaffolds, to identify new mechanisms of action or to overcome drug resistance. For instance, novel pyrazol-pyridone analogs have been designed and synthesized, showing moderate anti-HIV-1 activity, opening up a new class of compounds for further exploration. nih.gov

Role of Fluorine in Modulating Biological Properties

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.comresearchgate.net The fluorine atom in this compound plays a crucial role in modulating the biological properties of its derivatives. Fluorine's high electronegativity and small size allow it to alter the physicochemical properties of a molecule, which can lead to improved potency, metabolic stability, and bioavailability. researchgate.netnih.gov

One of the key effects of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that position, thereby prolonging the drug's half-life in the body. researchgate.net Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target. benthamscience.comingentaconnect.comscispace.com Fluorine can also influence the acidity or basicity of nearby functional groups, which can affect how a drug binds to its target receptor. tandfonline.com These modifications can lead to enhanced binding affinity and, consequently, greater therapeutic efficacy. tandfonline.comresearchgate.netresearchgate.net

Table 1: Influence of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond can block metabolic oxidation at the site of fluorination. researchgate.net |

| Binding Affinity | Increased | Fluorine can engage in favorable interactions with protein targets and alter the conformation of the molecule to improve binding. tandfonline.com |

| Lipophilicity | Increased | The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance membrane permeability. benthamscience.comingentaconnect.comscispace.com |

| pKa | Altered | The high electronegativity of fluorine can influence the acidity or basicity of adjacent functional groups, affecting ionization and receptor interaction. tandfonline.com |

Application in Agrochemical and Pesticide Synthesis

Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a wide range of agrochemicals. researchgate.net The pyridine ring is a common motif in many commercially successful herbicides, insecticides, and fungicides due to its favorable biological activity and metabolic profile in plants and insects. The presence of chlorine, fluorine, and iodine on the pyridine ring of this compound offers multiple reactive sites for further chemical modification, making it a valuable intermediate in the development of new crop protection agents.

The unique combination of halogens in this compound makes it a versatile precursor for various classes of pesticides. For instance, trifluoromethylpyridines, which can be synthesized from chlorinated and fluorinated precursors, are key structural motifs in over 20 commercial agrochemicals. nih.gov These compounds have been successfully developed into herbicides, insecticides, and fungicides. nih.govjst.go.jp

The different halogens on the pyridine ring can be selectively targeted in chemical reactions. The iodine atom, for example, is an excellent leaving group in cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The chlorine atom can also be displaced by nucleophiles, while the fluorine atom can contribute to the final product's biological activity and metabolic stability. This versatility allows chemists to synthesize a diverse library of compounds for screening and optimization of their pesticidal properties. Pyrimidine derivatives, a related class of nitrogen-containing heterocycles, are also well-known for their fungicidal and herbicide safener activities. nih.gov

Contributions to Advanced Materials Science and Supramolecular Chemistry

The application of pyridine derivatives extends beyond the life sciences into the realm of materials science. The electronic properties and ability of the pyridine nitrogen to coordinate with metals make these compounds suitable for a variety of applications. Halogenated pyridines, in particular, have been explored for their potential in creating advanced materials with specific electronic and physical properties.

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has emerged as a powerful tool in crystal engineering and the design of supramolecular frameworks. The iodine atom in this compound is a potent halogen bond donor, capable of forming strong and directional interactions.

Studies on halopyridinium salts have demonstrated the interplay between halogen bonds and hydrogen bonds in directing the assembly of molecules in the solid state. nih.gov The ability of this compound to participate in halogen bonding, as well as other non-covalent interactions, makes it a promising building block for the construction of novel supramolecular architectures with potential applications in areas such as catalysis, separation, and gas storage. The combination of hydrogen and halogen bonds can be used to assemble molecules into larger, well-defined architectures. nih.gov

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells. The efficiency of DSSCs depends on several components, including the dye, the semiconductor, and the electrolyte. Pyridine derivatives have been widely used as additives in the electrolyte of DSSCs to improve their performance. nih.govacs.org For example, 4-tert-butylpyridine is a common additive that enhances the open-circuit voltage of the solar cell. nih.govacs.org

Precursor in Organometallic Catalysis Development

The utility of this compound as a precursor in organometallic catalysis stems from the predictable reactivity of its halogen substituents. The carbon-iodine bond is the most labile, making it the primary site for reactions such as metal-halogen exchange or oxidative addition to a low-valent metal center. This reactivity is fundamental to the construction of new organometallic complexes.

Research into the application of similarly substituted pyridines has demonstrated their importance in forming catalytically active species. For instance, various pyridine derivatives are employed as ligands in transition metal complexes that catalyze a multitude of reactions, including polymerization, hydrogenation, and cross-coupling reactions. The electronic and steric properties of the pyridine ligand, which can be fine-tuned by the substituents, play a crucial role in the efficacy and selectivity of the resulting catalyst.

A key strategy in catalyst development involves the reaction of halogenated pyridines, such as this compound, to create organometallic reagents. For example, treatment with an organolithium or Grignard reagent can lead to the formation of a pyridyllithium or pyridylmagnesium species, respectively. These nucleophilic intermediates can then be reacted with a variety of metal halides to generate new metal complexes with a coordinated pyridyl ligand.

While direct research detailing the catalytic applications of organometallic complexes derived specifically from this compound is still an evolving area, the established reactivity of analogous compounds provides a strong indication of its potential. The principles of ligand design and catalyst synthesis are well-established, and this particular pyridine derivative fits neatly into the toolbox of chemists working in this field.

Detailed research findings on the catalytic activity of related pyridine-based systems provide a framework for understanding the potential of catalysts derived from this compound. The following table summarizes representative data from studies on organometallic catalysis utilizing functionalized pyridine ligands, illustrating the types of reactions and performance metrics that are of interest.

| Catalyst Precursor/Ligand System | Metal Center | Catalytic Reaction | Substrate | Product | Yield (%) | Ref. |

| 2,6-Bis(imino)pyridyl Ligand | Iron | Ethylene Oligomerization | Ethylene | Linear Alpha-Olefins | High Activity | researchgate.net |

| Pyridyl-Thiourea Ligand | Ruthenium | Hydrogenation | N-benzylideneaniline | N-benzylaniline | >95 | nih.gov |

| Functionalized Pyridine Ligand | Palladium | Suzuki-Miyaura Coupling | Aryl Halide | Biaryl | >90 |

This table presents illustrative data from studies on related pyridine-based catalyst systems to highlight the context of potential applications and does not represent data directly from catalysts synthesized from this compound.

The development of new catalysts is a continuous effort in chemical research, driven by the need for more efficient, selective, and sustainable chemical transformations. The availability of versatile precursors like this compound is critical to this endeavor, providing the foundation for the next generation of organometallic catalysts.

Computational Chemistry and Theoretical Studies on 6 Chloro 3 Fluoro 2 Iodopyridine and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic structure of molecules like 6-chloro-3-fluoro-2-iodopyridine. nih.govyoutube.com These studies provide detailed information on bond lengths, bond angles, and the distribution of electron density, which are critical for predicting molecular stability and reactivity. researchgate.netnih.gov

Key electronic descriptors obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For a polysubstituted pyridine (B92270), the locations of these frontier orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the nitrogen atom is expected to be the most electron-rich site, while the carbon atoms bonded to the electronegative halogens would be electron-deficient.

Theoretical vibrational analysis through IR and Raman spectra calculations helps in the structural confirmation of the molecule by comparing computed frequencies with experimental data. researchgate.netresearchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Halogenated Pyridine Analogue Note: These values are representative examples for a model halopyridine, calculated using DFT at the B3LYP/6-311G+(d,p) level, and serve to illustrate the type of data generated in computational studies, as specific data for this compound is not available.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.20 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.65 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures molecular polarity, affecting solubility and intermolecular interactions. |

Reaction Pathway Analysis and Mechanistic Elucidation

Computational chemistry is indispensable for elucidating complex reaction mechanisms at the atomic level. researchgate.net For this compound, key reactions include nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Theoretical studies can map the potential energy surface for these transformations, identifying transition states, intermediates, and calculating the associated activation energies. nih.gov

In SNAr reactions, the highly electronegative fluorine and chlorine atoms, combined with the electron-withdrawing nature of the pyridine ring, activate the molecule for nucleophilic attack. Computational studies on analogous systems suggest that such reactions on pyridine rings often proceed through a concerted mechanism (cSNAr) rather than the classical two-step addition-elimination pathway involving a stable Meisenheimer complex. nih.govspringernature.com Theoretical calculations can distinguish between these pathways by locating the relevant transition states and determining which has a lower energy barrier.

For palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which typically occur at the most labile C-I bond, DFT calculations can model the entire catalytic cycle. soton.ac.uk This includes the oxidative addition, transmetalation, and reductive elimination steps. Such analyses reveal the rate-determining step and explain how ligand and substrate structure influences reaction efficiency. nih.gov For a substrate like this compound, a significant challenge is the potential for the pyridine nitrogen and adjacent amino groups (if present) to coordinate with the metal catalyst, which can be modeled computationally. nih.gov

Table 2: Example of Calculated Activation Energies for Competing SNAr Pathways on a Dihalopyridine Model Note: These are hypothetical values based on computational studies of related systems to illustrate the application of reaction pathway analysis.

| Reaction Pathway | Leaving Group | Attacking Nucleophile | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |

| SNAr at C-6 | Cl- | CH3O- | 22.5 | Higher energy barrier suggests slower reaction. |

| SNAr at C-2 | I- | CH3O- | 19.8 | Lower energy barrier suggests this is the kinetically favored product. |

| SNAr at C-3 | F- | CH3O- | 25.1 | Highest barrier, unlikely pathway. |

Prediction of Reactivity and Selectivity in Organic Transformations

A major strength of computational chemistry is its ability to predict the outcome of chemical reactions, particularly regioselectivity. semanticscholar.org In a molecule with multiple reactive sites like this compound, predicting which halogen will be substituted or which C-H bond will be functionalized is crucial for synthetic planning. wuxiapptec.com

Reactivity and selectivity are governed by a combination of steric and electronic factors. DFT calculations can quantify the relative energies of transition states leading to different products. The pathway with the lowest activation energy is predicted to be the major reaction channel. mdpi.com For instance, in cross-coupling reactions, the C-I bond is significantly weaker and more polarizable than C-Cl and C-F bonds, making the C-2 position the most likely site for initial reaction, a prediction strongly supported by computational modeling of oxidative addition transition states.

In electrophilic aromatic substitution, selectivity is often predicted by analyzing the distribution of the HOMO or by calculating the relative stability of the sigma-complex intermediates. researcher.life Conversely, for nucleophilic attack, the LUMO distribution and atomic charges are key indicators. Machine learning models, trained on datasets of computed properties and experimental outcomes, are also emerging as powerful tools for predicting regioselectivity in the functionalization of heterocycles. nih.gov

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, pyridine derivatives are recognized as privileged scaffolds in drug design. unison.mxnih.govnih.gov Molecular modeling techniques are essential for understanding and predicting how structural modifications to a lead compound affect its biological activity, a process known as Structure-Activity Relationship (SAR) studies. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent method used to correlate the biological activity of a series of compounds with their 3D molecular properties. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate predictive models based on steric and electrostatic fields. nih.govtandfonline.com For a series of analogues of this compound, a QSAR model could predict the inhibitory activity against a specific biological target, guiding the synthesis of more potent derivatives. For example, studies on other substituted pyridines have shown that halogen atoms can influence activity through specific interactions in a binding pocket, though bulky groups can sometimes lead to lower activity. nih.govnih.govmdpi.com

Molecular docking is another critical tool, which simulates the binding of a ligand (like a this compound analogue) into the active site of a target protein. mdpi.comtubitak.gov.trnih.gov Docking studies predict the preferred binding orientation and calculate a scoring function to estimate binding affinity. nih.gov This information helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity, thereby providing a rational basis for designing new, more effective inhibitors. acs.org

Table 3: Illustrative 3D-QSAR Model Parameters for a Series of Pyridine-Based Inhibitors Note: This table presents typical statistical parameters from a CoMFA study on analogous compounds to demonstrate the predictive power of such models.

| Parameter | Value | Description |

| q² (Cross-validated R²) | 0.65 | Indicates good internal model predictivity. |

| r² (Non-cross-validated R²) | 0.94 | Indicates a strong correlation between predicted and experimental activity. |

| Steric Field Contribution | 55% | Suggests that the size and shape of substituents are major determinants of activity. |

| Electrostatic Field Contribution | 45% | Suggests that electronic properties (charge distribution) are also significant for activity. |

Q & A

Basic Question: What are the most reliable synthetic routes for 6-chloro-3-fluoro-2-iodopyridine?

Answer:

The synthesis typically involves halogenation and functional group interconversion. A common approach is sequential halogenation of pyridine derivatives. For example:

Fluorination : Direct fluorination of pyridine at the 3-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions .

Chlorination : Electrophilic chlorination (e.g., using Cl2 or N-chlorosuccinimide) at the 6-position, requiring precise temperature control (0–5°C) to avoid overhalogenation .

Iodination : Metal-halogen exchange (e.g., using BuLi and I2) at the 2-position, often in anhydrous THF at −78°C .

Key Validation : Monitor reaction progress via TLC or GC-MS. Confirm regioselectivity using <sup>19</sup>F NMR and <sup>13</sup>C NMR to distinguish substituent positions .

Basic Question: How can researchers purify this compound to >98% purity?

Answer:

Purification strategies depend on solubility and byproduct removal:

- Recrystallization : Use a mixed solvent system (e.g., hexane:ethyl acetate, 4:1) at low temperatures to exploit differential solubility .

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane). Monitor fractions via HPLC (C18 column, acetonitrile/water mobile phase) .

- Distillation : Vacuum distillation (if thermally stable) at reduced pressure to isolate the compound without decomposition .

Critical Note : Verify purity using melting point analysis, <sup>1</sup>H NMR integration, and elemental analysis (C, H, N, Cl, F, I) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic proton environments and confirm substituent positions. For example, <sup>19</sup>F NMR distinguishes fluorine coupling patterns (e.g., JF-H ~10–15 Hz) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 287 (M<sup>+</sup>) and isotope patterns (Cl: 3:1, I: 1:1) .

- FT-IR : Confirm C-F (1100–1000 cm<sup>−1</sup>), C-Cl (750–550 cm<sup>−1</sup>), and C-I (600–500 cm<sup>−1</sup>) stretches .

Advanced Question: How does the steric and electronic interplay of substituents affect the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Effects : The 2-iodo group is bulky but facilitates Suzuki-Miyaura couplings. Use Pd(PPh3)4 or XPhos ligands to enhance catalytic efficiency .

- Electronic Effects : The electron-withdrawing Cl and F groups deactivate the ring, slowing nucleophilic substitution. However, they stabilize intermediates in Ullmann or Buchwald-Hartwig aminations .

Methodological Insight : Optimize reaction conditions (temperature, solvent polarity) using DFT calculations to predict charge distribution and transition states .

Advanced Question: How can computational modeling resolve contradictions in reported regioselectivity for derivatization reactions?

Answer:

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-position may show higher reactivity than literature suggests due to adjacent electron-withdrawing groups .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state accessibility.

Case Example : Conflicting reports on Sonogashira coupling yields (40–75%) may arise from unaccounted solvent coordination effects, resolved via MD simulations .

Advanced Question: What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Answer:

- Acidic Conditions : Add stabilizing agents like 2,6-lutidine to scavenge protons. Avoid protic solvents (use DCM or toluene) .

- Oxidative Conditions : Introduce radical inhibitors (e.g., BHT) and perform reactions under inert atmosphere. Monitor stability via UV-Vis (λmax ~270 nm) .

Data-Driven Approach : Conduct accelerated stability studies (40°C/75% RH) and model degradation kinetics using Arrhenius plots .

Advanced Question: How do structural analogs (e.g., 6-chloro-2-fluoro-3-hydroxypyridine) inform SAR studies for pharmaceutical intermediates?

Answer:

- Comparative Reactivity : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., Cl: σm=0.37, F: σp=0.06). The hydroxyl group in analogs increases solubility but reduces electrophilicity .

- Bioisosterism : Replace iodine with Br or CF3 to balance lipophilicity (logP) and metabolic stability. Validate via in vitro CYP450 assays .

Advanced Question: What experimental and theoretical approaches reconcile discrepancies in reported crystal structures?

Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation (hexane/EtOAc) and compare with Cambridge Structural Database entries .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-I⋯π contacts) to explain polymorphism .

- Periodic DFT : Model lattice energies to predict stable polymorphs under varying pressures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。